molecular formula C13H28N2 B15275650 (4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine

Cat. No.: B15275650
M. Wt: 212.37 g/mol
InChI Key: JPGSFOZLFQPJDB-UHFFFAOYSA-N
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Description

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine is a compound with the molecular formula C13H28N2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine typically involves the reaction of 4-methylpentan-2-amine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene, with sodium carbonate as the base and potassium iodide as a catalyst .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a branched alkyl chain and a piperidine ring makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

4-methyl-N-(2-piperidin-1-ylethyl)pentan-2-amine

InChI

InChI=1S/C13H28N2/c1-12(2)11-13(3)14-7-10-15-8-5-4-6-9-15/h12-14H,4-11H2,1-3H3

InChI Key

JPGSFOZLFQPJDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCN1CCCCC1

Origin of Product

United States

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